molecular formula C12H16N4O3 B2525900 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide CAS No. 2034504-87-3

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide

Cat. No. B2525900
CAS RN: 2034504-87-3
M. Wt: 264.285
InChI Key: VNSOLKLPKBNWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide are not available, related compounds such as N1, N3-bis(5-methylisoxazol-3-yl)malonamide have been synthesized and characterized . The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has also been reported .

Scientific Research Applications

Polymorphism and Crystal Structure Insights

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide: has been studied for its polymorphic behavior and crystal structures . Researchers have characterized three distinct forms: two polymorphs and one solvate. An in-depth analysis of the interactions and energy content of the crystals revealed insights into their supramolecular architectures. Understanding polymorphism is crucial for drug development, as different crystal forms can impact solubility, stability, and bioavailability.

Anticancer Potential

While specific studies on this compound are limited, its isoxazole moiety suggests potential bioactivity. Isoxazoles have been investigated for their anticancer properties . Researchers could explore the cytotoxic effects of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide against cancer cell lines. Structural modifications may enhance its selectivity and efficacy.

properties

IUPAC Name

2,2-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-7-5-8(15-18-7)10-14-9(19-16-10)6-13-11(17)12(2,3)4/h5H,6H2,1-4H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSOLKLPKBNWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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